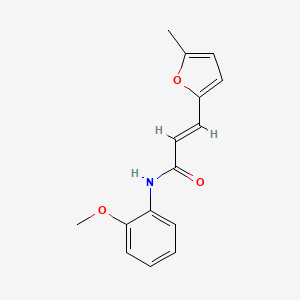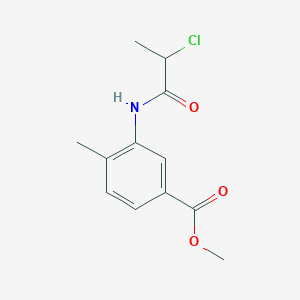
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid is a compound of significant interest in the field of organic chemistry. It is known for its role as an initiator in atom transfer radical polymerization (ATRP), a method used to create well-defined polymers. The compound’s structure includes a bromine atom, which is crucial for its reactivity in various chemical processes.
Preparation Methods
The synthesis of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid typically involves the esterification of 2-bromo-2-methylpropionic acid with 2-hydroxy-2-methylpropionic acid. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Chemical Reactions Analysis
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid is widely used in scientific research, particularly in the synthesis of polymers. Its role as an ATRP initiator makes it valuable for creating block copolymers with precise molecular weights and architectures. These polymers have applications in various fields, including:
Chemistry: Used in the synthesis of complex polymeric structures.
Biology: Employed in the development of drug delivery systems.
Medicine: Utilized in the creation of biocompatible materials for medical devices.
Industry: Applied in the production of specialty plastics and coatings .
Mechanism of Action
The mechanism by which 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid functions as an ATRP initiator involves the homolytic cleavage of the carbon-bromine bond. This generates a radical species that initiates the polymerization process. The bromine atom plays a crucial role in controlling the polymerization, allowing for the formation of well-defined polymers .
Comparison with Similar Compounds
Similar compounds to 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid include other ATRP initiators such as 2-bromo-2-methylpropionyl bromide and 2-chloro-2-methylpropionyl chloride. Compared to these compounds, this compound offers unique advantages in terms of its stability and reactivity, making it a preferred choice for certain polymerization processes .
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry. Its unique structure and reactivity make it an essential tool for researchers and industry professionals alike.
Properties
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBZZBSDKUDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480214.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2480233.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2480236.png)

